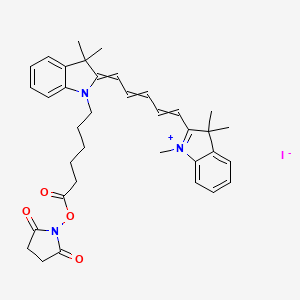

Cyanine5 NHS ester iodide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C36H42IN3O4 |

|---|---|

Peso molecular |

707.6 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate iodide |

InChI |

InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

MSVPQRMWNARNJZ-UHFFFAOYSA-M |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |

Origen del producto |

United States |

Foundational & Exploratory

Cyanine5 NHS Ester Iodide: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) NHS ester iodide is a widely utilized fluorescent dye in molecular biology and related fields.[1] As a member of the cyanine dye family, Cy5 exhibits intense fluorescence in the far-red region of the spectrum, making it an invaluable tool for a variety of applications where minimizing background autofluorescence from biological samples is critical.[2][3] This technical guide provides an in-depth overview of Cyanine5 NHS ester iodide, its physicochemical properties, detailed experimental protocols for labeling biomolecules, and its applications in modern biological research.

The utility of Cyanine5 NHS ester lies in its N-hydroxysuccinimidyl (NHS) ester functional group.[4] This group readily reacts with primary amino groups (-NH2) present on biomolecules such as proteins (e.g., on lysine residues) and amine-modified oligonucleotides to form stable covalent bonds.[4][5] This process, known as amine labeling, allows for the specific attachment of the fluorescent Cy5 dye to the target molecule, enabling its detection and tracking in various experimental setups.[5]

Physicochemical and Spectroscopic Properties

Cyanine5 is characterized by its high molar extinction coefficient and good quantum yield, contributing to its bright fluorescence.[6] Its emission in the far-red spectrum is particularly advantageous as it falls within a window where cellular and tissue autofluorescence is minimal, leading to a high signal-to-noise ratio.[2][3]

Table 1: Spectroscopic and Physical Properties of Cyanine5

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~646 - 651 nm | [7][8][9] |

| Maximum Emission Wavelength (λem) | ~662 - 670 nm | [7][8][9] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Recommended Laser Lines | 633 nm, 647 nm | [2][4] |

| Solubility | Good in DMSO and DMF; poorly soluble in water | [4][7][10] |

| Storage Conditions | -20°C, in the dark, desiccated | [5] |

Core Applications in Molecular Biology

The ability to covalently label biomolecules with Cy5 NHS ester has led to its widespread adoption in numerous molecular biology techniques:

-

Fluorescence Microscopy: Labeled antibodies, proteins, or probes are used to visualize the localization and dynamics of specific targets within fixed or living cells and tissues.[2]

-

Flow Cytometry: Cells labeled with Cy5-conjugated antibodies can be identified, quantified, and sorted based on the expression of specific cell surface or intracellular markers.[8]

-

Genomics and Proteomics: Cy5-labeled oligonucleotides are used as probes in microarray analysis and fluorescence in situ hybridization (FISH).[11] In proteomics, Cy5 is used for differential gel electrophoresis (DIGE) to compare protein expression levels between samples.

-

Förster Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor molecule in FRET-based assays to study molecular interactions and conformational changes. It is often paired with a donor fluorophore like Cyanine3 (Cy3).[6]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with Cyanine5 NHS ester. The optimal conditions, particularly the molar ratio of dye to biomolecule, may require optimization for specific applications.[12]

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with Cyanine5 NHS ester.

Materials:

-

This compound

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[13][14]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]

-

Gel filtration column (e.g., Sephadex G-25) for purification[15]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[12] If the protein solution contains primary amines (e.g., Tris buffer or sodium azide), these should be removed by dialysis against an appropriate buffer like PBS.[12]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]

-

Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester solution. A molar excess of 8-10 fold of the dye to the protein is a common starting point for mono-labeling.[13][14]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[9][14][15]

-

Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[15] The labeled protein will elute first.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[16][17]

-

Anhydrous DMF or DMSO

-

Purification system (e.g., reverse-phase HPLC or gel filtration)[15][17]

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer.[16]

-

Prepare the Dye Stock Solution: Freshly prepare a solution of Cyanine5 NHS ester in anhydrous DMF or DMSO.[17]

-

Reaction: Add the dye solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction for at least 2 hours at room temperature, protected from light. Overnight incubation is also possible.[16][17]

-

Purification: Purify the labeled oligonucleotide from the excess dye using reverse-phase HPLC or a desalting column.[17]

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the labeling workflow and the underlying chemical reaction.

Caption: Experimental workflow for labeling biomolecules with Cyanine5 NHS ester.

Caption: Reaction of Cy5 NHS ester with a primary amine on a biomolecule.

Conclusion

This compound remains a cornerstone fluorescent probe in molecular biology due to its favorable spectroscopic properties, particularly its far-red emission, and its straightforward conjugation chemistry. Its versatility allows for the robust labeling of a wide array of biomolecules, enabling sensitive detection in a multitude of applications, from cellular imaging to genomics. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to effectively utilize this powerful tool in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 9. acebiolab.com [acebiolab.com]

- 10. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]

- 11. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. interchim.fr [interchim.fr]

- 15. genecopoeia.com [genecopoeia.com]

- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 17. glenresearch.com [glenresearch.com]

The Principle and Practice of Amine Labeling with Cyanine5 NHS Ester Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and experimental methodologies for labeling biomolecules with Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester iodide. Cy5, a far-red fluorescent dye, is a popular choice for labeling proteins, peptides, and oligonucleotides due to its high extinction coefficient, good quantum yield, and emission in a spectral region with minimal biological autofluorescence.[1][2][3] The NHS ester functional group provides a straightforward and efficient means of covalently attaching the Cy5 fluorophore to primary amines on target molecules.[1][4]

Core Principle of Amine Labeling

The fundamental principle of labeling with Cyanine5 NHS ester lies in a nucleophilic acyl substitution reaction. The NHS ester is an amine-reactive functional group that readily reacts with unprotonated primary aliphatic amines, such as the side chain of lysine residues in proteins or amine-modified nucleic acids, to form a stable amide bond.[4][5][6] The N-hydroxysuccinimide is released as a byproduct.

This reaction is highly dependent on pH.[7][8][9] At physiological or acidic pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with the NHS ester.[7][8] Conversely, at alkaline pH, the amine is deprotonated (-NH2) and becomes an effective nucleophile. However, at excessively high pH, the competing reaction of NHS ester hydrolysis increases significantly, which can reduce labeling efficiency.[6][7][8][9] Therefore, the optimal pH for the labeling reaction is typically maintained between 8.0 and 9.5, with a common range of 8.3-8.5.[7][8][10]

Physicochemical and Spectroscopic Properties of Cyanine5

Cyanine5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. This structure is responsible for its intense color and fluorescent properties.

| Property | Value | Reference |

| Molecular Weight | ~667.54 g/mol (as tetrafluoroborate salt) | [3] |

| Excitation Maximum (λex) | ~646 - 651 nm | [3][10][11] |

| Emission Maximum (λem) | ~662 - 670 nm | [3][8][11] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [3] |

| Recommended Laser Lines | 633 nm, 647 nm | [2][11] |

| Solubility | Poorly soluble in water; soluble in DMSO and DMF | [3][8] |

Experimental Protocol for Protein Labeling

The following is a generalized protocol for labeling a protein with Cyanine5 NHS ester. It is crucial to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL) without compromising protein function.[10]

1. Reagent Preparation:

-

Protein Solution: The protein should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a concentration of 2-10 mg/mL.[10] If the protein solution contains Tris or glycine, it must be dialyzed against the labeling buffer to remove primary amines that would compete with the labeling reaction.[10]

-

Labeling Buffer: A 0.1 M sodium bicarbonate or sodium phosphate buffer with a pH of 8.3-9.0 is recommended.[7][10]

-

Cy5 NHS Ester Stock Solution: Dissolve the Cyanine5 NHS ester iodide in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8] This solution should be prepared fresh.

2. Labeling Reaction:

-

Adjust the pH of the protein solution to 8.5 ± 0.5 with the labeling buffer.[10]

-

Calculate the required volume of the Cy5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.[10]

-

Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For some proteins, incubation overnight at 4°C may be suitable.[7]

3. Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][8] The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

4. Determination of the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (~650 nm, A650).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A280 - (A650 x CF280)] / ε_protein

-

Where CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = A650 / (ε_dye x Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of Cy5 at its absorption maximum.

-

An optimal DOL for most antibodies is typically between 2 and 10.[10] Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[1][10]

Visualizing the Process: Diagrams

Caption: Chemical reaction of Cyanine5 NHS ester with a primary amine.

Caption: Experimental workflow for protein labeling with Cy5 NHS ester.

Conclusion

This compound is a versatile and efficient reagent for the fluorescent labeling of primary amines in a wide range of biomolecules. A thorough understanding of the underlying chemical principles, particularly the pH dependence of the reaction, and careful optimization of the experimental protocol are essential for achieving robust and reproducible labeling results. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement Cy5 labeling in their studies, enabling sensitive and specific detection in various applications, from fluorescence microscopy to in vivo imaging.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. goldbio.com [goldbio.com]

- 3. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]

- 4. Cyanine5 NHS ester [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. acebiolab.com [acebiolab.com]

- 9. pdf.dutscher.com [pdf.dutscher.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Cyanine5 NHS Ester Iodide: Properties, Specifications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) NHS ester is a widely utilized amine-reactive fluorescent dye, favored for its bright fluorescence in the far-red region of the spectrum.[1][2][3] This spectral profile is advantageous for biological applications as it minimizes background autofluorescence from cells and tissues.[3] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent attachment of the Cy5 dye to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1][4][5][6] This guide provides a comprehensive overview of the properties and specifications of Cyanine5 NHS ester, along with detailed protocols for its use in labeling and purification. While the compound is sometimes referred to as Cyanine5 NHS ester iodide, the "iodide" typically denotes the counter-ion and is often not specified in technical data sheets, as it generally does not impact the labeling reaction.

Core Properties and Specifications

The following tables summarize the key quantitative data for Cyanine5 NHS ester, providing a clear reference for experimental planning.

Table 1: Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 651 nm | [2][3][7][8] |

| Emission Maximum (λem) | ~662 - 671 nm | [2][3][7][8] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [7] |

| Quantum Yield (Φ) | ~0.2 | [7] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | Varies by counter-ion, typically ~600-800 g/mol | [7] |

| Solubility | Good solubility in organic solvents (DMSO, DMF); poor in water | [2][7] |

| Reactivity | Reacts with primary amines (-NH₂) | [1][4][5][6] |

| Storage Conditions | -20°C, desiccated and protected from light | [1] |

Experimental Protocols

This section provides detailed methodologies for the use of Cyanine5 NHS ester in labeling proteins, with a focus on antibodies.

Protocol 1: Antibody Labeling with Cyanine5 NHS Ester

This protocol outlines the steps for the covalent conjugation of Cyanine5 NHS ester to an antibody.

Materials:

-

Antibody (purified, in an amine-free buffer like PBS)

-

Cyanine5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25 or a spin desalting column)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).

-

If the antibody buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

-

-

Labeling Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate buffer.

-

Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.

-

Slowly add the calculated amount of dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 2: Purification of the Labeled Antibody

This protocol describes the removal of unconjugated dye from the labeling reaction mixture.

Materials:

-

Labeled antibody solution from Protocol 1

-

Purification column (e.g., spin desalting column with a suitable molecular weight cutoff, or a gravity-flow size-exclusion chromatography column like Sephadex G-25)

-

Elution buffer (e.g., PBS)

-

Collection tubes

Procedure using a Spin Desalting Column:

-

Column Preparation:

-

Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

-

Equilibrate the column with the elution buffer (PBS).

-

-

Sample Loading:

-

Load the reaction mixture onto the center of the resin bed.

-

-

Elution:

-

Centrifuge the column according to the manufacturer's protocol. The purified, labeled antibody will be in the eluate. The smaller, unconjugated dye molecules will be retained in the column resin.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Cy5).[1]

-

The following formula can be used to calculate the DOL:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

-

-

Visualizations

The following diagrams illustrate key processes involving Cyanine5 NHS ester.

Caption: Workflow for antibody labeling with Cyanine5 NHS ester.

References

Understanding the fluorescence mechanism of Cy5 NHS ester

An In-depth Technical Guide to the Fluorescence Mechanism of Cy5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine-5 (Cy5) NHS ester is a synthetic, amine-reactive fluorescent dye widely utilized in biological research and diagnostics.[1][2] As a member of the cyanine dye family, it is characterized by its intense color and fluorescence in the far-red region of the spectrum.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group makes it particularly valuable for covalently labeling biomolecules.[3][4][5][6][7] This is achieved by forming stable amide bonds with primary amines, such as the lysine residues in proteins or amine-modified oligonucleotides.[5][6][7]

The utility of Cy5 stems from its emission in the far-red spectral region (around 662-670 nm), where background autofluorescence from biological samples is minimal, leading to a high signal-to-noise ratio.[1][5][6] This property makes Cy5 an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and in vivo imaging.[3][8]

Core Fluorescence Mechanism

The fluorescence of Cy5 is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram. The process occurs within nanoseconds and involves several key stages:

-

Excitation (Absorption): A Cy5 molecule in its ground electronic state (S₀) absorbs a photon of light. For efficient absorption, the photon's energy must match the energy gap between the S₀ and an excited singlet state (S₁).[9]

-

Vibrational Relaxation: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly relaxes to the lowest vibrational level of S₁ by dissipating energy as heat to the surrounding solvent molecules. This is a non-radiative process.[9]

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-Radiative Decay: Fluorescence is not the only relaxation pathway. The excited molecule can also return to the ground state through non-radiative processes that compete with fluorescence and reduce its efficiency (quantum yield).[9] For Cy5, a significant non-radiative pathway is the trans-cis photoisomerization of its polymethine chain.[9][10] Other pathways include internal conversion (heat dissipation) and intersystem crossing to a long-lived triplet state (T₁), which can lead to photobleaching.[11]

Photophysical Properties

The key photophysical parameters of Cy5 NHS ester are summarized below. These values can vary slightly depending on the specific molecular structure (e.g., presence of sulfo groups) and the measurement environment.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~646 - 651 nm | [3][4][8][12][13][14] |

| Emission Maximum (λem) | ~662 - 671 nm | [3][4][5][6][12][13][14] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [5][6][8][13][14] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | [8][9][14][15] |

| Fluorescence Lifetime (τ) | ~1.0 ns | [9] |

Chemical Reactivity and Labeling Workflow

The NHS ester moiety of Cy5 is highly reactive towards primary amines (-NH₂) found in biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond.

This reaction is strongly pH-dependent.[4] An alkaline environment (optimal pH 8.3–9.0) is required to deprotonate the primary amine, making it a more effective nucleophile.[4][16][17][18] At lower pH, the amine is protonated (-NH₃⁺) and non-reactive.[4] However, at pH values higher than optimal, the competing hydrolysis of the NHS ester accelerates, which can reduce the labeling efficiency.[16]

Factors Influencing Fluorescence Performance

Several factors can significantly impact the fluorescence intensity and stability of Cy5 conjugates.

-

Environmental Sensitivity :

-

pH : Cy5 conjugates are generally photostable and their fluorescence is largely insensitive to pH in the range of 4 to 10.[5][6][13][19]

-

Solvent Polarity and Viscosity : The fluorescence quantum yield can be influenced by the local environment.[20] For instance, increasing solvent viscosity can enhance fluorescence efficiency by restricting the non-radiative trans-cis isomerization.[10]

-

-

Photostability and Quenching :

-

Ozone Degradation : Cy5 is notably sensitive to degradation by environmental ozone, which can lead to rapid signal loss, particularly in microarray experiments.[21][22]

-

Photobleaching : Like many fluorophores, Cy5 is susceptible to photobleaching upon prolonged or intense illumination. This can be mitigated by covalently linking the dye to photostabilizing agents like cyclooctatetraene (COT) or Trolox, which act to quench the destructive triplet state.[11][23]

-

Self-Quenching : At high labeling ratios (degrees of labeling), Cy5 molecules in close proximity on a protein can interact, leading to aggregation and self-quenching of fluorescence.[5][6][10] Therefore, it is not recommended for labeling proteins at a high molar ratio.[5][6]

-

FRET : The fluorescence of Cy5 can be intentionally quenched through Förster Resonance Energy Transfer (FRET) when a suitable acceptor molecule, such as Cy7, is brought into close proximity.[24] This principle can be exploited for developing biosensors or for quenching background signals.[24]

-

Experimental Protocols

Protocol 1: General Protein Labeling with Cy5 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, and may require optimization for specific applications.[16][17][18][25]

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., 1X PBS).

-

Cy5 NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][12]

Procedure:

-

Prepare Protein Solution : Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against 1X PBS (pH 7.2-7.4). Adjust the protein solution pH to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[16][17]

-

Prepare Dye Stock Solution : Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to make a 10 mg/mL or 10 mM stock solution.[17][18][26]

-

Calculate Molar Ratio : Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is common for antibodies.[17][18]

-

Conjugation Reaction : While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy5 stock solution.[17][27]

-

Incubation : Incubate the reaction mixture for at least 1 hour at room temperature, or overnight on ice, protected from light.[4][16]

-

Purification : Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[16][17][26] The first colored band to elute is the Cy5-labeled protein.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[17][18][27]

Procedure:

-

Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Cy5 (~650 nm, A₆₅₀).

-

Calculate Protein Concentration : The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF₂₈₀) is used to account for the dye's absorbance at this wavelength.

-

Calculate Dye Concentration :

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 at its λmax (250,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL :

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. ibiantech.com [ibiantech.com]

- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 4. acebiolab.com [acebiolab.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. abpbio.com [abpbio.com]

- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]

- 13. goldbio.com [goldbio.com]

- 14. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. interchim.fr [interchim.fr]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. benchchem.com [benchchem.com]

- 19. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]

- 23. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. docs.aatbio.com [docs.aatbio.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. abpbio.com [abpbio.com]

A Beginner's Guide to Protein Labeling with Cyanine5 NHS Ester Iodide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5 (Cy5) N-hydroxysuccinimidyl (NHS) ester iodide, a widely used fluorescent dye for labeling proteins and other biomolecules. Tailored for those new to protein labeling, this document details the fundamental principles, experimental procedures, and critical considerations for successful conjugation.

Introduction to Cyanine5 NHS Ester Iodide

Cyanine5 NHS ester is a reactive fluorescent dye that belongs to the cyanine family. It is characterized by its bright fluorescence emission in the far-red region of the electromagnetic spectrum, which minimizes background autofluorescence from biological samples.[1][2] The NHS ester functional group readily reacts with primary amino groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] This specific reactivity makes Cy5 NHS ester an excellent choice for covalently labeling proteins for various downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and immunoassays.[5]

The iodide salt form of Cyanine5 NHS ester is commonly supplied and is typically dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before use in labeling reactions.[4][6]

Core Principles of Protein Labeling

The fundamental principle behind labeling with Cy5 NHS ester is a nucleophilic acyl substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently attaching the Cy5 dye to the protein, and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0.[3][4] Below this range, the primary amines are protonated and thus less nucleophilic, reducing the reaction efficiency. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, also leading to lower labeling efficiency.[4][7]

Quantitative Data Summary

For successful and reproducible protein labeling, it is crucial to understand the spectroscopic and chemical properties of Cyanine5 NHS ester. The table below summarizes key quantitative data for this fluorescent dye.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 nm | [3][5] |

| Emission Maximum (λem) | ~670 nm | [3][5] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [8][9] |

| Optimal Degree of Labeling (DOL) | 2 - 7 for antibodies | [3][10] |

| Correction Factor (CF₂₈₀) | ~0.04 - 0.05 | [8][10][11] |

Note: The correction factor is used to account for the absorbance of the Cy5 dye at 280 nm when determining the protein concentration spectrophotometrically.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling a protein with Cyanine5 NHS ester, purifying the conjugate, and determining the degree of labeling.

Materials and Reagents

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)[10]

-

This compound[12]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[3]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[3]

-

Purification Column (e.g., spin desalting column or size-exclusion chromatography column)[1][13]

-

Spectrophotometer

Step 1: Protein Preparation

-

Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed.[13][14]

-

If necessary, perform a buffer exchange using dialysis or a desalting column.[3]

-

The protein concentration should ideally be between 2-10 mg/mL.[14]

Step 2: Labeling Reaction

-

Prepare Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10][15]

-

Adjust pH: For optimal labeling, adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer (e.g., 10 µL per 100 µL of protein solution).[3][15]

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio.[3]

-

Initiate Reaction: Add the calculated amount of Cy5 NHS ester stock solution to the protein solution while gently vortexing. Ensure the volume of DMSO or DMF does not exceed 10% of the total reaction volume.[15]

-

Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[14][15]

Step 3: Purification of the Labeled Protein

It is critical to remove the unreacted "free" dye from the labeled protein to avoid high background signals in downstream applications.[1]

-

Select a Purification Method: The choice of method depends on the protein's size and stability. Common methods include:

-

Column Equilibration (for spin or SEC columns): Equilibrate the column with an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.[1]

-

Sample Loading and Elution: Load the reaction mixture onto the column and collect the fractions containing the labeled protein. The free dye will be retained in the column or elute later.[1][13]

Step 4: Characterization of the Labeled Protein

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[10]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A₆₅₀).[10]

-

Calculate Protein Concentration:

-

Calculate Dye Concentration:

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)[10]

-

An optimal DOL for most applications is typically between 2 and 7 for antibodies.[3][10] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity.[10]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams have been generated.

Caption: Chemical reaction of Cy5 NHS ester with a primary amine on a protein.

Caption: Experimental workflow for labeling proteins with Cy5 NHS ester.

Troubleshooting

Common issues encountered during protein labeling with Cy5 NHS ester are summarized in the table below, along with their potential causes and solutions.

| Issue | Potential Cause(s) | Solution(s) |

| Low Labeling Efficiency | - Incorrect buffer pH. - Presence of primary amines in the buffer (e.g., Tris, glycine). - Inactive NHS ester due to hydrolysis. - Inaccessible amine groups on the protein. | - Ensure the reaction buffer pH is between 8.0 and 9.0.[3][7] - Perform buffer exchange into an amine-free buffer.[13][14] - Prepare fresh dye stock solution immediately before use.[10] - Increase the molar ratio of dye to protein.[3] |

| Over-labeling (High DOL) | - Molar ratio of dye to protein is too high. | - Reduce the molar ratio of Cy5 NHS ester to protein in the labeling reaction.[1] |

| Fluorescence Quenching | - Over-labeling leading to self-quenching. | - Aim for a lower DOL (typically 2-4 for many applications) by reducing the dye-to-protein ratio.[1] |

| Free Dye Detected After Purification | - Inefficient purification method. - Overloading of the purification column. - Insufficient dialysis time or buffer changes. | - Choose a purification method appropriate for the protein size.[1] - Ensure the column capacity is not exceeded. - Increase dialysis time and perform more frequent buffer changes. |

Storage and Handling

-

This compound: Store at <-15°C, desiccated, and protected from light.[3][15] Once reconstituted in DMSO or DMF, the stock solution can be stored at <-15°C for a limited time (e.g., up to two weeks), but it is best to prepare it fresh.[13][15]

-

Labeled Protein: Store the purified conjugate protected from light. For short-term storage, 4°C is suitable. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][14] The addition of a cryoprotectant like glycerol may be beneficial.

By following this guide, researchers new to protein labeling can confidently and effectively utilize this compound to generate high-quality fluorescently labeled proteins for their research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. acebiolab.com [acebiolab.com]

- 5. assaygenie.com [assaygenie.com]

- 6. abpbio.com [abpbio.com]

- 7. benchchem.com [benchchem.com]

- 8. goldbio.com [goldbio.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. docs.aatbio.com [docs.aatbio.com]

The Spectral Signature of Cyanine5 NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyanine5 (Cy5) NHS ester iodide is a prominent fluorescent dye extensively utilized in biological research and drug development for the labeling of biomolecules. Its intense fluorescence in the far-red region of the spectrum, coupled with the amine-reactive N-hydroxysuccinimide (NHS) ester group, makes it an invaluable tool for a myriad of applications including fluorescence microscopy, flow cytometry, and in vivo imaging. This technical guide provides an in-depth exploration of the excitation and emission spectra of Cyanine5 NHS ester iodide. It details the fundamental principles of fluorescence, presents key photophysical data in a structured format, outlines comprehensive experimental protocols for spectral characterization and biomolecule conjugation, and visualizes critical workflows and concepts through diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, enabling a deeper understanding and more effective application of this versatile fluorophore.

Introduction to this compound

Cyanine5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. This structure is responsible for its strong absorption and emission properties in the far-red end of the visible spectrum. The NHS ester functional group allows for the covalent attachment of the dye to primary amines (-NH2) on biomolecules, such as the lysine residues of proteins and antibodies, forming a stable amide bond.[1] This process, known as bioconjugation, is fundamental to many modern bioanalytical techniques. The iodide counterion is often present from the synthesis of the dye.

The fluorescence of Cy5 is distinguished by its high molar extinction coefficient and a good quantum yield, contributing to bright signals in detection assays.[2] Its emission in the far-red spectrum is particularly advantageous as it minimizes autofluorescence from endogenous biomolecules in cells and tissues, leading to a higher signal-to-noise ratio.[2]

Photophysical Properties of this compound

The efficiency and utility of a fluorophore are defined by its photophysical parameters. The key quantitative data for this compound are summarized below. These values can vary slightly depending on the solvent, pH, and conjugation state.

| Parameter | Value | Reference |

| Excitation Maximum (λ_ex) | ~646 - 651 nm | [1][2] |

| Emission Maximum (λ_em) | ~662 - 670 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ_f) | ~0.2 | [2] |

The Principle of Fluorescence: A Jablonski Diagram Perspective

The phenomenon of fluorescence is best illustrated using a Jablonski diagram, which depicts the electronic and vibrational states of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

-

Absorption (Excitation): A molecule in its ground electronic state (S₀) absorbs a photon of light, promoting an electron to a higher vibrational level of an excited singlet state (S₁). This is a very fast process.[3]

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.[4]

-

Fluorescence (Emission): The molecule returns from the lowest vibrational level of the S₁ state to one of the vibrational levels of the S₀ state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength is known as the Stokes shift.[5]

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the absorbance and fluorescence emission spectra of this compound.

Objective: To determine the wavelengths of maximum absorbance (λ_abs_max) and fluorescence emission (λ_em_max).[1]

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, PBS pH 7.4)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Absorbance Spectrum Measurement:

-

Prepare a dilute solution of the dye in the desired final solvent (e.g., PBS). The concentration should be adjusted to achieve a maximum absorbance between 0.1 and 1.0.[1]

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the dye solution across a wavelength range of approximately 500 nm to 750 nm.[1]

-

The wavelength at which the highest absorbance is recorded is the λ_abs_max.

-

-

Emission Spectrum Measurement:

-

Use a dilute solution of the dye, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.[1]

-

Set the excitation wavelength of the fluorometer to the determined λ_abs_max.

-

Scan the emission spectrum over a wavelength range starting from approximately 10-20 nm above the excitation wavelength to around 800 nm.[6]

-

The wavelength at which the maximum fluorescence intensity is observed is the λ_em_max.

-

Caption: Experimental workflow for determining the excitation and emission maxima of a fluorescent dye.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of Cy5 relative to a known standard.

Objective: To calculate the fluorescence quantum yield (Φ_f) of this compound.

Materials:

-

This compound solution

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101)

-

The same materials as in section 4.1

Procedure:

-

Solution Preparation: Prepare a series of dilutions for both the Cy5 sample and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[1]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum for each solution. It is crucial that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard measurements.[1]

-

-

Data Analysis:

-

For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[7]

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Perform a linear regression for both datasets. The slope of each line (Grad) is determined.

-

-

Calculation: The quantum yield of the Cy5 sample (Φ_sample) is calculated using the following equation:[1]

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).

-

Protocol for Antibody Labeling with Cyanine5 NHS Ester

This protocol provides a general procedure for conjugating Cyanine5 NHS ester to an antibody.

Objective: To covalently label an antibody with Cyanine5 for use in fluorescence-based assays.

Materials:

-

Antibody (purified, in an amine-free buffer like PBS)

-

Cyanine5 NHS ester

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If necessary, perform a buffer exchange.

-

Dye Preparation: Immediately before use, dissolve the Cyanine5 NHS ester in a small amount of anhydrous DMSO to create a stock solution.

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

-

Add a calculated molar excess of the dye stock solution to the antibody solution while gently mixing. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Separate the labeled antibody from the free, unconjugated dye using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Application in Signaling Pathway Analysis: EGFR Signaling

Cy5-labeled antibodies are instrumental in studying cellular signaling pathways. For instance, they can be used to detect the phosphorylation status of key proteins in a pathway via immunofluorescence or flow cytometry. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[8][9]

Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.

In a typical experiment, cells might be stimulated with EGF, then fixed and permeabilized. A primary antibody specific to a phosphorylated form of a pathway protein (e.g., phospho-ERK) is introduced, followed by a secondary antibody labeled with Cyanine5. The fluorescence intensity, measured by a microscope or flow cytometer, then correlates with the level of pathway activation.

Conclusion

This compound remains a cornerstone fluorophore in modern biological and biomedical research. Its favorable spectral properties in the far-red region provide high sensitivity and low background interference. A thorough understanding of its excitation and emission characteristics, along with standardized protocols for its characterization and application, is paramount for obtaining reliable and reproducible data. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively harness the capabilities of this powerful fluorescent probe in their scientific endeavors, from fundamental cell biology to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 4. ossila.com [ossila.com]

- 5. How to Read a Fluorescence Spectrum | AAT Bioquest [aatbio.com]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of Cyanine5 NHS Ester Iodide

For Researchers, Scientists, and Drug Development Professionals

Cyanine5 N-hydroxysuccinimide (NHS) ester iodide is a widely utilized fluorescent dye for the covalent labeling of primary amines in proteins, peptides, and other biomolecules. Its bright fluorescence in the far-red spectrum makes it an invaluable tool in various applications, from immunoassays to cellular imaging. However, the efficacy of labeling and the integrity of the dye are critically dependent on its proper handling, which hinges on a thorough understanding of its solubility and stability in different solvent systems. This technical guide provides an in-depth analysis of these parameters to ensure optimal experimental outcomes.

Solubility Profile

The solubility of Cyanine5 NHS ester iodide is a crucial factor in the preparation of stock solutions and the design of labeling reactions. The non-sulfonated nature of the standard Cyanine5 NHS ester dictates its solubility characteristics, favoring polar aprotic organic solvents over aqueous solutions.

Key Findings on Solubility:

-

Aqueous Solutions: The dye is poorly soluble in water.[1] This low aqueous solubility necessitates the use of an organic co-solvent for labeling reactions in aqueous buffers.[2][3] Typically, a concentrated stock solution in DMSO or DMF is added to the aqueous solution of the biomolecule to be labeled.

-

Chlorinated Solvents: Good solubility is also reported in chlorinated organic solvents like dichloromethane (DCM) and chloroform.[1][3]

-

Water-Soluble Alternatives: For applications where the presence of organic solvents is undesirable, water-soluble variants such as sulfo-Cyanine5 NHS ester are available.[6][7]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks | Citations |

| Dimethyl Sulfoxide (DMSO) | High (up to 225.0 mg/mL for the chloride salt) | Recommended for stock solutions. Sonication may be required. Hygroscopic nature of DMSO can affect solubility. | [5] |

| Dimethylformamide (DMF) | Good | Recommended for stock solutions. Amine-free DMF is preferred. | [1][2][3] |

| Water | Poor (0.19 mM or 127 mg/L for a similar compound) | Not recommended for stock solutions. Organic co-solvent is necessary for aqueous reactions. | [1] |

| Dichloromethane (DCM) | Good | [1][8] | |

| Chloroform | Good | [1][3] |

Stability Profile

The stability of this compound is paramount for its reactivity and the reproducibility of labeling experiments. The NHS ester moiety is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction.

Stability in Aqueous Solutions

In aqueous environments, the primary degradation pathway for Cyanine5 NHS ester is the hydrolysis of the NHS ester to an unreactive carboxylic acid. This process is highly dependent on the pH of the solution.

-

Effect of pH: The rate of hydrolysis increases significantly with increasing pH.[2] The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5.[2] At this pH, the rate of amination is favored over hydrolysis. However, at higher pH values, the hydrolysis reaction becomes more rapid, reducing the labeling efficiency.

-

Hydrolysis Kinetics: While specific kinetic data for this compound is limited, studies on other NHS esters provide valuable insights. For instance, the half-life of hydrolysis for NHS esters can be several hours at neutral pH but can decrease to minutes at pH 9. For porphyrin-NHS esters in a 10% DMSO/carbonate buffer solution, the half-life for hydrolysis was observed to be 125 minutes at pH 9.0 and 210 minutes at pH 8.0 at room temperature.[9]

Table 2: General Stability of NHS Esters in Aqueous Buffers

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

| 8.0 | Room Temp. | ~3.5 hours (for a porphyrin-NHS ester) |

| 9.0 | Room Temp. | ~2 hours (for a porphyrin-NHS ester) |

Stability in Organic Solvents and Storage

Proper storage of both the solid dye and its stock solutions is critical to prevent degradation.

-

Solid Form: this compound in solid form should be stored at -20°C, protected from light, and in a desiccated environment to prevent moisture-induced hydrolysis.[1][3]

-

Organic Stock Solutions: Stock solutions in anhydrous DMSO or DMF are significantly more stable than aqueous solutions.[10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. These aliquots can be stored at -20°C for 1-2 months.[2][10] Some suppliers suggest storage for up to 12 months at -20°C.[1] It is crucial to use anhydrous solvents, as the hygroscopic nature of solvents like DMSO can introduce water, leading to the degradation of the NHS ester over time. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.

Table 3: Recommended Storage Conditions for this compound

| Form | Solvent | Temperature | Duration | Key Considerations | Citations |

| Solid | - | -20°C | Up to 12 months | Desiccate, protect from light. | [1][3] |

| Solution | Anhydrous DMSO or DMF | -20°C | 1 - 2 months | Aliquot, use anhydrous solvent, warm to RT before opening. | [2][10] |

Experimental Protocols

Protocol for Determining Aqueous Stability (Hydrolysis Rate)

The rate of hydrolysis of Cyanine5 NHS ester can be monitored by UV-Vis spectrophotometry by measuring the increase in absorbance at approximately 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffers (e.g., phosphate buffer at pH 7.0, borate buffer at pH 8.5, and carbonate buffer at pH 9.5).

-

-

Hydrolysis Reaction:

-

Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.

-

Initiate the reaction by adding a small volume of the Cyanine5 NHS ester stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). Mix quickly by gentle inversion.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in a UV-Vis spectrophotometer.

-

Record the absorbance at 260 nm over time at regular intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The initial rate of hydrolysis can be determined from the initial slope of the curve. The half-life of the hydrolysis can be calculated from the kinetic data.

-

Protocol for Preparation of a Stock Solution for Labeling

-

Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

-

Dissolution: Add the required volume of anhydrous DMSO or amine-free DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).

-

Mixing: Vortex or sonicate the solution until the dye is completely dissolved.

-

Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, moisture-tight tubes. Store the aliquots at -20°C, protected from light.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical pathways and experimental workflows.

Caption: Reaction of Cyanine5 NHS Ester with a Primary Amine.

Caption: Hydrolysis of Cyanine5 NHS Ester in Aqueous Solution.

Caption: Workflow for Determining Aqueous Stability of Cy5 NHS Ester.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its effective use in bioconjugation. The dye's high solubility in DMSO and DMF facilitates the preparation of concentrated stock solutions, while its poor aqueous solubility necessitates the use of co-solvents for labeling reactions. The stability of the NHS ester is critically influenced by pH and the presence of water, with hydrolysis being the primary degradation pathway. By adhering to the guidelines on solvent selection, pH control, and proper storage, researchers can maximize the efficiency of their labeling reactions and ensure the generation of reliable and reproducible data.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. acebiolab.com [acebiolab.com]

- 3. ibiantech.com [ibiantech.com]

- 4. Cyanine5 NHS ester - CAS 1263093-76-0 [sigutlabs.com]

- 5. Cyanine5 NHS ester chloride | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]

- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. interchim.fr [interchim.fr]

The Chemistry of Covalent Labeling: A Technical Guide to the Reaction of Cyanine5 NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental reaction between Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester and primary amines, a cornerstone technique for the fluorescent labeling of biomolecules. Understanding the intricacies of this reaction is paramount for achieving optimal, reproducible results in applications ranging from immunoassays and microscopy to in vivo imaging and diagnostics.

The Core Reaction: Acylation of Primary Amines

Cyanine5 NHS ester is a popular amine-reactive fluorescent dye.[1][2] The core of its functionality lies in the N-hydroxysuccinimide ester group, a highly efficient reactive moiety for targeting primary aliphatic amines (–NH₂).[3][4] These primary amines are abundantly found in biomolecules, most notably at the N-terminus of polypeptide chains and on the ε-amino group of lysine residues.[3][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]

Key Parameters Governing the Reaction

The efficiency and specificity of the labeling reaction are critically dependent on several experimental parameters.

The Critical Role of pH

The reaction is strongly pH-dependent.[6][7] A delicate balance must be struck:

-

Amine Reactivity: The reactive species is the deprotonated, nucleophilic amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for lysine, but can be lower depending on the microenvironment), the group is predominantly protonated (-NH₃⁺) and non-reactive.[3] As the pH increases, the concentration of the reactive amine increases.

-

NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a competing reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly at higher pH.[3][8]

For these reasons, the optimal pH for the reaction is a compromise, typically falling within the 8.3 to 8.5 range.[3][6][9] This provides a sufficient concentration of reactive amines while minimizing the rate of ester hydrolysis.

Buffers, Solvents, and Stoichiometry

-

Buffers: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate. Buffers containing primary amines, such as Tris and glycine, must be avoided.[10][11]

-

Solvents: Cyanine5 NHS ester has poor solubility in water.[9] It is typically dissolved in a small volume of an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of the biomolecule.[6][9] It is crucial to use high-quality, amine-free DMF.[6]

-

Stoichiometry: A molar excess of the Cy5 NHS ester is generally used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the dye over the protein.[3] However, the optimal ratio depends on the number of available amines on the target and the desired degree of labeling (DOL).

Quantitative Data Summary

The following tables provide a quick reference for key reaction parameters and the impact of pH on NHS ester stability.

| Parameter | Recommended Condition | Notes |

| Optimal pH | 8.3 - 8.5 | Balances amine reactivity and ester hydrolysis.[3][6][10] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, Glycine).[3][10] |

| Temperature | Room Temperature or 4°C | Reaction is faster at room temperature. |

| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Varies based on reactants and temperature.[3][10] |

| Solvent for Dye | Anhydrous DMSO or DMF | Added as a small percentage of the total reaction volume.[9] |

| Molar Excess | 5x - 20x (Dye:Protein) | Adjust to achieve the desired Degree of Labeling (DOL).[3] |

| pH | Half-life of NHS Ester at 4°C | Half-life of NHS Ester at 0°C |

| 7.0 | - | 4 - 5 hours[8] |

| 8.0 | - | - |

| 8.6 | 10 minutes[8] | - |

Competing Reactions and Specificity

While highly selective for primary amines, NHS esters can react with other nucleophilic groups, though generally at a slower rate.[4]

-

Hydrolysis: The most significant side reaction is the cleavage of the ester by water, which forms a non-reactive carboxylic acid and reduces labeling efficiency.[11]

-

Other Nucleophiles: Side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[11][12][13] The resulting O-acyl and thioester linkages are less stable than the amide bond formed with primary amines and can be hydrolyzed.[4][5]

Detailed Experimental Protocol: General Protein Labeling

This protocol provides a general workflow for labeling a protein with Cyanine5 NHS ester.

Methodology:

-

Prepare the Protein Solution:

-

Prepare the Cy5 NHS Ester Solution:

-

Perform the Labeling Reaction:

-

Add the calculated amount of the dissolved Cy5 NHS ester solution to the protein solution while gently vortexing.[10] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

The amount of ester to add is typically calculated based on a desired molar excess (e.g., an 8-fold molar excess is common for mono-labeling).[6][7]

-

-

Incubate:

-

Quench the Reaction (Optional but Recommended):

-

Purify the Conjugate:

By carefully controlling these parameters, researchers can effectively harness the power of Cyanine5 NHS ester to create precisely labeled fluorescent probes for a vast array of biological investigations.

References

- 1. goldbio.com [goldbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. acebiolab.com [acebiolab.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. benchchem.com [benchchem.com]

- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

Basic applications of Cyanine5 NHS ester in fluorescence microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used far-red fluorescent dye, in the realm of fluorescence microscopy. This document provides a comprehensive overview of its properties, detailed experimental protocols, and the core principles behind its application.

Introduction to Cyanine5 NHS Ester

Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its bright fluorescence and photostability.[1] It characteristically emits in the far-red region of the electromagnetic spectrum, a key advantage that minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[2] The N-hydroxysuccinimide (NHS) ester functional group makes Cy5 a powerful tool for labeling biomolecules.[3] This reactive group readily forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[3][4] This straightforward and efficient conjugation chemistry has established Cy5 NHS ester as a staple in various fluorescence-based applications, including immunofluorescence, flow cytometry, and in vivo imaging.[2][4][5]

Core Properties and Data

The utility of Cy5 NHS ester in fluorescence microscopy is underpinned by its distinct photophysical properties. These characteristics dictate its performance in various experimental setups.

Photophysical Properties of Cyanine5

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 - 651 nm | [2][5][6][7] |

| Emission Maximum (λem) | ~666 - 671 nm | [2][3][5][6] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [6][7] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [6][7] |

| A280 Correction Factor | 0.04 | [6] |

These properties make Cy5 compatible with common laser lines, such as the 633 nm HeNe laser or the 647 nm diode laser, and standard Cy5 filter sets.[2][5]

Experimental Protocols

The following sections provide detailed methodologies for the covalent labeling of proteins, specifically antibodies, with Cy5 NHS ester.

Antibody Labeling with Cy5 NHS Ester

This protocol outlines the steps for conjugating Cy5 NHS ester to an antibody, a common procedure for preparing reagents for immunofluorescence and other immunoassays.

Materials:

-

Purified Antibody (1-10 mg/mL in amine-free buffer like PBS)

-

Cyanine5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[4][8][9]

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5)[4]

-

Purification Column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)[8][10][11]

Procedure:

-

Antibody Preparation:

-

Preparation of Cy5 NHS Ester Stock Solution:

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-9.0 by adding the reaction buffer. A common practice is to add 1/10th volume of 1 M sodium bicarbonate buffer.[8][9]

-

Calculate the required volume of Cy5 NHS ester solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point.[4][14]

-

Slowly add the calculated amount of Cy5 NHS ester solution to the antibody solution while gently vortexing.[10]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light, with continuous gentle mixing.[10][15]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8][10][11]

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, Amax).[4]

-

Calculate the protein concentration and the dye concentration using the following formulas:

-

Protein Concentration (M) = [A280 - (Amax × A280 Correction Factor)] / ε_protein

-

Dye Concentration (M) = Amax / ε_dye

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration. An optimal DOL for antibodies is typically between 2 and 7.[4]

-

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving Cy5 NHS ester.

Chemical Reaction of Cy5 NHS Ester with a Primary Amine

Caption: Covalent bond formation between Cy5 NHS ester and a primary amine.

Experimental Workflow for Antibody Labeling

Caption: Step-by-step workflow for labeling antibodies with Cy5 NHS ester.

Applications in Fluorescence Microscopy

Cy5-labeled biomolecules are instrumental in a variety of fluorescence microscopy techniques:

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): Cy5-conjugated secondary antibodies are widely used to detect specific proteins in fixed cells and tissues.[2] Its far-red emission is particularly advantageous in multiplexing experiments, where it can be combined with other fluorophores with minimal spectral overlap.[2]

-

Flow Cytometry: In flow cytometry, Cy5 is a popular choice for labeling antibodies to analyze and sort cell populations based on the expression of specific cell surface or intracellular markers.[2][5]

-

In Vivo Imaging: The far-red fluorescence of Cy5 allows for deeper tissue penetration compared to shorter wavelength dyes, making it suitable for in vivo imaging applications.[5]

Conclusion

Cyanine5 NHS ester remains a cornerstone in fluorescence microscopy due to its favorable spectral properties, straightforward conjugation chemistry, and versatility. Its application in labeling proteins and other biomolecules has significantly contributed to advancements in cellular imaging and analysis. While newer dyes with improved photostability are available, the reliability, cost-effectiveness, and extensive documentation of Cy5 ensure its continued prominence in research, diagnostics, and drug development.[2]

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. chempep.com [chempep.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 6. rndsystems.com [rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. abpbio.com [abpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. genecopoeia.com [genecopoeia.com]

- 13. broadpharm.com [broadpharm.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction